J147

Descripción general

Descripción

J147 es un compuesto sintético derivado de la curcumina, el ingrediente activo de la cúrcuma. Fue diseñado para superar las limitaciones de la curcumina, como su baja biodisponibilidad y su incapacidad para penetrar eficazmente la barrera hematoencefálica. This compound ha mostrado ser prometedor en el tratamiento de enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer, debido a sus propiedades neuroprotectoras y neurotróficas .

Aplicaciones Científicas De Investigación

J147 ha sido estudiado extensamente por sus potenciales aplicaciones terapéuticas en diversos campos:

Química: this compound sirve como un compuesto modelo para estudiar la síntesis y la reactividad de las acilhidrazonas.

Biología: Se ha demostrado que this compound mejora la neurogénesis y protege las células neuronales del estrés oxidativo y la inflamación.

Medicina: This compound se está investigando como un posible tratamiento para la enfermedad de Alzheimer, la neuropatía diabética, el accidente cerebrovascular isquémico, la depresión, la ansiedad y la enfermedad del hígado graso

Mecanismo De Acción

J147 ejerce sus efectos a través de múltiples mecanismos:

Dianas Moleculares: this compound se dirige a una proteína mitocondrial llamada ATP sintasa, que ayuda a generar ATP, la moneda energética de la célula. .

Vías Involucradas: this compound aumenta los niveles del factor neurotrófico derivado del cerebro (BDNF) y otros factores neurotróficos, mejorando la plasticidad sináptica y la función cognitiva. .

Análisis Bioquímico

Biochemical Properties

Unii-Z41H3C5BT9 plays a significant role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of Unii-Z41H3C5BT9 is ATP synthase, a crucial enzyme in cellular energy production . By modulating ATP synthase activity, Unii-Z41H3C5BT9 helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, Unii-Z41H3C5BT9 has been shown to interact with proteins involved in the regulation of amyloid-beta levels, thereby potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .

Cellular Effects

Unii-Z41H3C5BT9 exerts various effects on different types of cells and cellular processes. In neuronal cells, it promotes cell survival and reduces oxidative stress, which is crucial for preventing neurodegeneration . Unii-Z41H3C5BT9 also influences cell signaling pathways, including the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms . Furthermore, Unii-Z41H3C5BT9 has been observed to modulate gene expression related to neuroprotection and synaptic plasticity, enhancing cognitive functions and memory .

Molecular Mechanism

The molecular mechanism of Unii-Z41H3C5BT9 involves several key interactions at the molecular level. It binds to ATP synthase, leading to the stabilization of mitochondrial function and reduction of reactive oxygen species production . Unii-Z41H3C5BT9 also inhibits the activity of enzymes involved in the production of amyloid-beta, thereby reducing its accumulation in the brain . Additionally, Unii-Z41H3C5BT9 activates the Nrf2 pathway, which enhances the expression of antioxidant genes and provides protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-Z41H3C5BT9 have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have demonstrated that Unii-Z41H3C5BT9 maintains its neuroprotective effects over extended periods, reducing neuronal loss and improving cognitive functions in animal models . These findings suggest that Unii-Z41H3C5BT9 has the potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Unii-Z41H3C5BT9 vary with different dosages in animal models. At lower doses, Unii-Z41H3C5BT9 has been shown to enhance cognitive functions and reduce oxidative stress without significant adverse effects . At higher doses, some studies have reported potential toxicity, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Unii-Z41H3C5BT9 is involved in several metabolic pathways, primarily related to its neuroprotective effects. It interacts with enzymes such as ATP synthase and those involved in amyloid-beta production . By modulating these pathways, Unii-Z41H3C5BT9 helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, Unii-Z41H3C5BT9 has been shown to influence metabolic flux, enhancing the production of energy and reducing the accumulation of toxic metabolites .

Transport and Distribution

Within cells and tissues, Unii-Z41H3C5BT9 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Unii-Z41H3C5BT9 has been observed to accumulate in the brain, particularly in regions affected by neurodegenerative conditions . This targeted distribution enhances its therapeutic potential by ensuring that the compound reaches the sites where it is most needed.

Subcellular Localization

The subcellular localization of Unii-Z41H3C5BT9 plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial function and reducing oxidative stress . Additionally, Unii-Z41H3C5BT9 has been observed to localize in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . The compound’s ability to target specific subcellular compartments enhances its efficacy in treating neurodegenerative conditions.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

J147 se sintetiza a través de un proceso de múltiples pasos a partir de materiales de partida disponibles comercialmente. Los pasos clave implican la formación de una acilhidrazona mediante la reacción de una hidrazida con un aldehído. Las condiciones de reacción generalmente involucran el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis probablemente implicaría escalar los procedimientos de laboratorio con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

J147 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo ciertas condiciones, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que potencialmente altera su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo involucran temperaturas controladas y solventes específicos .

Productos Principales Formados

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir diferentes derivados de hidrazina .

Comparación Con Compuestos Similares

Propiedades

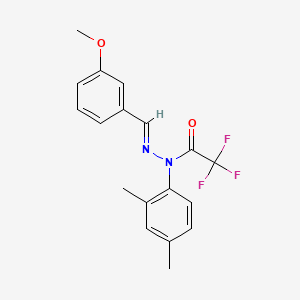

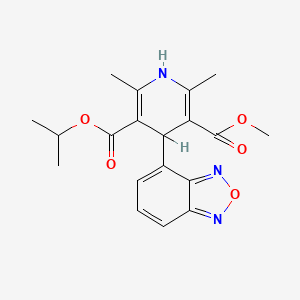

IUPAC Name |

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZAYGFKNNHDN-SSDVNMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045787 | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807913-16-1, 1146963-51-0 | |

| Record name | J-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | J-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of J147?

A1: Research has identified the mitochondrial α-F1-ATP synthase (ATP5A) as the primary target of this compound. [] This enzyme plays a crucial role in cellular energy production within mitochondria.

Q2: How does this compound interact with ATP5A and what are the downstream consequences?

A2: While the precise binding site and mechanism are still under investigation, this compound's interaction with ATP5A is believed to be allosteric. [] This interaction leads to increased intracellular calcium levels, activating the CAMKK2-dependent AMPK/mTOR pathway. [] This pathway is recognized for its role in longevity and has been shown to improve mitochondrial function and energy metabolism. [, ]

Q3: Does this compound exhibit any neurotrophic properties?

A3: Yes, in addition to modulating ATP5A, this compound has demonstrated neurotrophic activity, particularly by increasing brain-derived neurotrophic factor (BDNF) levels in the hippocampus. [, ] BDNF is essential for neuronal survival, growth, and plasticity.

Q4: How does this compound's impact on the 5-HT1A receptor contribute to its antidepressant-like effects?

A4: this compound displays high affinity for the 5-HT1A receptor. [] This interaction triggers downstream signaling through the cAMP/PKA/pCREB/BDNF pathway in the hippocampus, contributing to its antidepressant-like effects. []

Q5: What is the molecular formula and weight of this compound?

A6: this compound (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) has the molecular formula C18H17F3N2O2 and a molecular weight of 366.34 g/mol. []

Q6: What spectroscopic data is available for characterizing this compound?

A7: NMR spectroscopic data, including 1H, 13C, and 19F NMR, have been used to characterize this compound. [] Additionally, X-ray crystallography has been employed to determine its solid-state structure. []

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in the provided abstracts, this compound is recognized for its superior bioavailability and stability compared to its parent compound, curcumin. [] Further research on its stability in various solvents, temperatures, and formulations is necessary.

Q8: Are there any formulation strategies to improve the delivery of this compound?

A8: While specific formulation strategies are not discussed in the provided abstracts, various approaches could be explored to enhance this compound's solubility, bioavailability, and delivery. These could include nanoparticle encapsulation, liposomal formulations, or the use of suitable excipients.

Q9: How do structural modifications of this compound affect its biological activity?

A10: Studies exploring this compound analogues with a dicyanovinyl substituent showed enhanced inhibitory activity against β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. [] This highlights the potential for structural modifications to optimize this compound's therapeutic profile.

Q10: What is the therapeutic window of this compound?

A12: Based on in vitro neuroprotection data and CeeTox assay results, the estimated therapeutic index of this compound is substantial, ranging from 782.6 to 3600-fold. [] This suggests a favorable safety profile for further development.

Q11: Has this compound been tested in animal models of Alzheimer's disease?

A13: Yes, this compound has demonstrated therapeutic efficacy in several mouse models of Alzheimer's disease, improving cognitive function and reducing AD-associated pathology. [, , , , ]

Q12: Has this compound shown efficacy in addressing other conditions related to aging?

A14: Research indicates that this compound may have broader geroprotective effects. For instance, it improved physiological markers of brain and kidney function in rapidly aging SAMP8 mice. [] It also reduced stroke-induced behavioral deficits and infarct volume in a rodent model of acute ischemic stroke. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

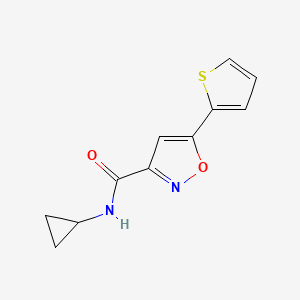

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)